molecular formula C16H16N2O8S3 B14581126 Bis[5-(methoxymethoxy)-2-nitrophenyl]trisulfane CAS No. 61588-39-4

Bis[5-(methoxymethoxy)-2-nitrophenyl]trisulfane

Cat. No.: B14581126
CAS No.: 61588-39-4
M. Wt: 460.5 g/mol
InChI Key: FRQHOZRJQXRSRT-UHFFFAOYSA-N
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Description

Bis[5-(methoxymethoxy)-2-nitrophenyl]trisulfane is an organic compound characterized by its unique structure, which includes two nitrophenyl groups connected by a trisulfane linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[5-(methoxymethoxy)-2-nitrophenyl]trisulfane typically involves the reaction of 5-(methoxymethoxy)-2-nitrophenyl derivatives with sulfur sources under controlled conditions. One common method involves the use of thiol reagents and oxidizing agents to form the trisulfane linkage. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Bis[5-(methoxymethoxy)-2-nitrophenyl]trisulfane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Bis[5-(methoxymethoxy)-2-nitrophenyl]trisulfane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s ability to undergo redox reactions makes it useful in studying cellular oxidative stress and redox signaling pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bis[5-(methoxymethoxy)-2-nitrophenyl]trisulfane involves its ability to undergo redox reactions, which can modulate the activity of various molecular targets. The compound can interact with thiol groups in proteins, affecting their function and signaling pathways. This redox activity is crucial for its applications in biology and medicine.

Comparison with Similar Compounds

Similar Compounds

  • Bis[4-(methoxymethoxy)-2-nitrophenyl]disulfane
  • Bis[5-(ethoxymethoxy)-2-nitrophenyl]trisulfane
  • Bis[5-(methoxymethoxy)-3-nitrophenyl]trisulfane

Uniqueness

Bis[5-(methoxymethoxy)-2-nitrophenyl]trisulfane is unique due to its specific substitution pattern and the presence of a trisulfane linkage. This structure imparts distinct redox properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

61588-39-4

Molecular Formula

C16H16N2O8S3

Molecular Weight

460.5 g/mol

IUPAC Name

4-(methoxymethoxy)-2-[[5-(methoxymethoxy)-2-nitrophenyl]trisulfanyl]-1-nitrobenzene

InChI

InChI=1S/C16H16N2O8S3/c1-23-9-25-11-3-5-13(17(19)20)15(7-11)27-29-28-16-8-12(26-10-24-2)4-6-14(16)18(21)22/h3-8H,9-10H2,1-2H3

InChI Key

FRQHOZRJQXRSRT-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1)[N+](=O)[O-])SSSC2=C(C=CC(=C2)OCOC)[N+](=O)[O-]

Origin of Product

United States

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